Product packaging for 3-Ethyl-4-hydroxybenzaldehyde(Cat. No.:CAS No. 105211-79-8)

3-Ethyl-4-hydroxybenzaldehyde

Cat. No.: B3208616
CAS No.: 105211-79-8
M. Wt: 150.17 g/mol
InChI Key: GANMHEZDTJWGJW-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxybenzaldehyde (CAS 105211-79-8) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . This chemical is a derivative of 4-hydroxybenzaldehyde, featuring an ethyl substituent at the meta-position relative to the hydroxyl group, a structure that is of significant interest in medicinal and organic chemistry research . The core research value of this compound and its structural analogs lies in their diverse biological activities. Studies on similar hydroxybenzaldehyde derivatives have demonstrated potent inhibition of the enzyme gamma-aminobutyric acid transaminase (GABA-T) . This inhibition can increase GABA levels in the brain, suggesting potential research applications for investigating anticonvulsant and neuroprotective effects . Furthermore, the 4-hydroxybenzaldehyde scaffold is known for its antioxidant properties, with research indicating a protective effect against lipid peroxidation in neuronal tissues . The specific structural modification present in this compound makes it a valuable building block for the synthesis of more complex molecules, such as Schiff base complexes, which are explored for their antimicrobial and catalytic properties . This product is provided as a high-purity material for research purposes. It is intended for use in chemical synthesis, biochemical profiling, and pharmacological studies in laboratory settings. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this and all chemical compounds with appropriate care, referring to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B3208616 3-Ethyl-4-hydroxybenzaldehyde CAS No. 105211-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANMHEZDTJWGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307529
Record name 3-Ethyl-4-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105211-79-8
Record name 3-Ethyl-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105211-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Current Scientific Landscape of Aromatic Aldehydes with Alkyl and Hydroxyl Substitutions

The scientific landscape of aromatic aldehydes bearing both alkyl and hydroxyl substituents is rich and varied, with research spanning organic synthesis, medicinal chemistry, and materials science. These compounds serve as crucial intermediates and building blocks for more complex molecules. pharmaffiliates.comresearchgate.net The interplay between the electron-donating hydroxyl group and the activating alkyl group on the aromatic ring influences the reactivity of the aldehyde functional group and the aromatic system itself.

Research in this area often focuses on the development of novel synthetic methodologies. For instance, the selective oxidation of p-cresol (B1678582) derivatives to their corresponding 4-hydroxybenzaldehyde (B117250) derivatives is a subject of interest, with various catalytic systems being explored to achieve high yields and selectivity. epo.orggoogleapis.com Furthermore, the functionalization of the aromatic ring through reactions such as halogenation is a common strategy to create diverse derivatives. For example, the bromination of 4-hydroxybenzaldehyde is a known synthetic route. prepchem.com

In the broader context, hydroxybenzaldehydes like 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde have been investigated for their biological activities, including antioxidant and vasculoprotective effects. nih.govnih.gov The synthesis of vanillin (B372448), a prominent flavor agent, from 4-hydroxybenzaldehyde highlights the industrial relevance of this class of compounds. acs.org The reactivity of these molecules is also harnessed in polymerization reactions to create novel resins with specific chelating properties. orientjchem.org

Historical Development and Evolution of Research Interest in 3 Ethyl 4 Hydroxybenzaldehyde

Based on a comprehensive review of publicly available scientific literature, there is a notable scarcity of specific historical research focused on 3-Ethyl-4-hydroxybenzaldehyde. While its existence is documented in chemical databases, there is no clear timeline of discovery or a significant body of research detailing its synthesis or properties over the years. nih.govbldpharm.com

The research interest in related compounds, such as ethyl vanillin (B372448), has a much more established history, driven by its application as a flavoring agent. google.comresearchgate.netnih.gov It is plausible that this compound has been synthesized in the context of broader studies on substituted benzaldehydes, but it has not emerged as a compound of significant individual research focus. The lack of dedicated publications suggests that its specific properties and potential applications have not been a major area of academic or industrial investigation.

Overview of Key Academic Research Objectives and Interdisciplinary Investigations Pertaining to 3 Ethyl 4 Hydroxybenzaldehyde

Classical and Established Synthetic Routes to this compound

The traditional syntheses of this compound have relied on foundational organic reactions, primarily utilizing phenolic or aromatic aldehyde precursors, alongside oxidation-decarboxylation strategies. These methods, while effective, often involve multi-step processes and conditions that are characteristic of classical organic chemistry.

Strategies Employing Phenolic Starting Materials

A primary route to this compound, also known as ethylvanillin, involves the use of phenolic starting materials. nih.govscribd.com One common precursor is 2-ethoxyphenol (B1204887) (guethol). scribd.com The synthesis begins with the ethylation of catechol to produce guethol. scribd.com This is followed by a condensation reaction with glyoxylic acid to form a mandelic acid derivative. scribd.com Subsequent oxidation and decarboxylation of this intermediate yield the final product, this compound. scribd.com

Another established method involves the Reimer-Tiemann reaction, where a phenol (B47542) is ortho-formylated by treatment with chloroform (B151607) in a basic solution. While this reaction is a classic method for introducing an aldehyde group to a phenol, controlling the regioselectivity to favor the desired isomer can be a challenge.

A patent describes a process for preparing 4-hydroxybenzaldehydes from phenolic compounds. google.com This involves the selective oxidation of a group at the 2-position relative to the hydroxyl group to a carboxylic acid, followed by decarboxylation. google.com

Approaches Utilizing Aromatic Aldehyde Precursors

Syntheses can also commence from other aromatic aldehydes. For instance, vanillin (B372448), which is 3-methoxy-4-hydroxybenzaldehyde, can be a starting point. A multi-step process would be required to replace the methoxy (B1213986) group with an ethoxy group, a transformation that can be complex and may involve ether cleavage followed by re-etherification.

A study on the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) from 5-bromovanillin (B1210037) highlights a copper(I)-catalyzed methoxide (B1231860) exchange. A similar strategy could theoretically be adapted for the synthesis of this compound, involving the appropriate starting materials and reagents.

Oxidation-Decarboxylation Methodologies

Oxidation-decarboxylation reactions represent another classical pathway. google.com A patented method details the preparation of 4-hydroxybenzaldehydes through the selective oxidation of a phenolic compound that has formyl or hydroxymethyl groups at the 2 and 4 positions. google.com The group at the 2-position is oxidized to a carboxylic acid, which is then removed through decarboxylation to yield the desired 4-hydroxybenzaldehyde (B117250). google.com This process can be applied to mixtures of phenolic compounds, allowing for the synthesis of products like ethylvanillin. google.com The reaction is typically carried out in an aqueous medium and may involve heating under pressure. google.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, the focus of chemical synthesis has shifted towards developing more sustainable and efficient methods. This has led to the exploration of catalytic systems and environmentally friendly reaction conditions for the production of this compound.

Catalytic Methods for Enhanced Selectivity and Yield

The use of catalysts is crucial for improving the efficiency and selectivity of synthetic reactions. In the context of this compound synthesis, various catalytic systems have been investigated.

For the oxidation of p-cresol (B1678582) derivatives to 4-hydroxybenzaldehydes, cobalt compounds have been employed as catalysts in the presence of a base. googleapis.comgoogle.com This method allows for the selective oxidation of the methyl group at the para-position to a formyl group. googleapis.comgoogle.com The process is advantageous as it can be applied to a wide range of p-cresol derivatives, including those without substituents at the ortho-position to the hydroxyl group. googleapis.com

Copper-mediated selective oxidation has also been shown to be effective. For example, 2,4,6-trimethylphenol (B147578) can be selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) using catalytic amounts of CuCl2 in the presence of K2CO3 and H2O2. researchgate.net This suggests the potential for similar copper-catalyzed systems to be developed for the synthesis of this compound from appropriately substituted phenolic precursors.

Catalyst SystemStarting MaterialProductKey Features
Cobalt compound/basep-Cresol derivative4-Hydroxybenzaldehyde derivativeSelective oxidation of the para-methyl group. googleapis.comgoogle.com
CuCl2/K2CO3/H2O22,4,6-Trimethylphenol3,5-Dimethyl-4-hydroxybenzaldehydeHigh yields and selectivity. researchgate.net
Palladium on carbon blackMixture of phenolic compounds4-Hydroxybenzaldehyde derivativesSelective oxidation and subsequent decarboxylation. google.com

Environmentally Benign Solvent Systems and Reaction Conditions

A key aspect of green chemistry is the use of environmentally benign solvents, with water being the most desirable. The synthesis of this compound can be carried out in aqueous systems, particularly in the oxidation-decarboxylation routes. google.com The use of water as a solvent not only reduces the environmental impact but can also simplify product separation.

Solvent-free reactions are another important green chemistry approach. While specific examples for the synthesis of this compound are not extensively detailed in the provided search results, the general trend in organic synthesis is to move towards such conditions where possible to minimize waste and energy consumption.

Recent research has also explored the use of electrochemically generated peroxodicarbonate in aqueous media for the oxidation of hydroxybenzaldehydes to phenols. rsc.org This method is performed without additional solvents or additives and demonstrates high yields, highlighting a promising green route for related transformations. rsc.org

Green Chemistry ApproachDescriptionRelevance to this compound Synthesis
Aqueous MediaUsing water as the reaction solvent.The oxidation-decarboxylation method for preparing 4-hydroxybenzaldehydes can be performed in water. google.com
Electrochemical SynthesisEmploying electrochemistry to generate reagents in situ.Electrochemically generated peroxodicarbonate has been used for the green oxidation of hydroxybenzaldehydes. rsc.org

Microwave-Assisted and Ultrasonic-Assisted Synthesis Protocols

Conventional heating methods for organic synthesis often involve long reaction times and potential side-product formation. To overcome these limitations, alternative energy sources like microwave irradiation and ultrasound have been successfully employed, offering rapid, efficient, and often cleaner reaction pathways.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into heat. This leads to rapid and uniform heating of the reaction mixture, often resulting in dramatic reductions in reaction time and improvements in yield. While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the application of this technology to structurally similar compounds, such as 3-methoxy-4-hydroxybenzaldehyde (vanillin), demonstrates its potential. Microwave-assisted methods have been shown to enhance reaction efficiency, improve yields, and promote specificity in the synthesis of various aldehydes and their derivatives. nih.gov

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another powerful tool for synthesis. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive radical species and significant enhancements in mass transfer. nih.gov

A plausible and established route for the formylation of phenols is the Reimer-Tiemann reaction. wikipedia.org This reaction traditionally involves treating a phenol with chloroform in a basic solution to introduce an aldehyde group onto the aromatic ring, primarily at the ortho position. wikipedia.org The logical precursor for this compound via this method would be 2-ethylphenol (B104991). wikipedia.orgnih.govnist.govnist.gov Applying ultrasonic irradiation to the Reimer-Tiemann reaction can accelerate the formation of the reactive species, dichlorocarbene, and enhance its reaction with the phenoxide, potentially leading to higher yields in shorter timeframes and under milder conditions. nih.govnih.gov The advantages of ultrasound in promoting various organic reactions, including the synthesis of heterocycles and radical cascade reactions, are well-documented, highlighting its suitability for complex organic preparations. nih.govnih.gov

The following table compares conventional heating with these energy-assisted technologies for organic synthesis.

ParameterConventional HeatingMicrowave-Assisted SynthesisUltrasonic-Assisted Synthesis
Heating MechanismConduction and convection (surface heating)Direct dielectric heating (volumetric)Acoustic cavitation (localized hot spots)
Reaction TimeHours to daysMinutesMinutes to hours
Energy EfficiencyLowHighHigh
YieldsVariableOften higherOften higher
Side ReactionsMore prevalent due to prolonged heatingOften reducedOften reduced

Optimization of Reaction Parameters and Process Intensification in this compound Production

The industrial production of fine chemicals like this compound necessitates a focus on process efficiency, cost-effectiveness, and sustainability. This is achieved through meticulous optimization of reaction parameters and the implementation of process intensification strategies.

Optimization of Reaction Parameters: The yield and purity of hydroxy-substituted aromatic aldehydes are highly dependent on the reaction conditions. For syntheses such as the Reimer-Tiemann reaction or oxidation processes, several key parameters must be optimized. google.comgoogle.com

Temperature and Pressure: Many formylation and oxidation reactions are exothermic. Controlling the temperature is crucial to prevent thermal runaways and the formation of byproducts. wikipedia.org Operating at elevated temperatures and pressures (e.g., 70°C to 105°C and up to 100 atmospheres) can significantly decrease reaction times from hours to as little as 15 minutes. google.com

Stoichiometry of Reactants: The molar ratios of the reactants play a critical role. In the Reimer-Tiemann reaction, using an excess of the phenol and alkali metal hydroxide (B78521) relative to chloroform has been found to produce good results. google.com For oxidation processes, the ratio of the substrate to the oxidizing agent must be carefully controlled to achieve the desired product selectively. google.com

Catalyst and Solvent System: The choice of catalyst and solvent can dictate the reaction's outcome. Phase-transfer catalysts are often used in biphasic systems (e.g., aqueous hydroxide and an organic solvent like chloroform) to facilitate the transport of reactants between phases. wikipedia.org In some cases, modifying a reaction to be non-aqueous can dramatically shift the selectivity toward a desired isomer.

The table below summarizes key parameters that can be optimized for the production of substituted hydroxybenzaldehydes.

ParameterVariableObjective/Impact
Temperaturee.g., 70 - 220°CControls reaction rate and minimizes side products.
Pressuree.g., 1 - 100 atmCan reduce reaction time, especially for reactions involving gases. google.com
Reactant Molar RatioSubstrate:Reagent:CatalystMaximizes conversion of the limiting reagent and improves yield. google.com
CatalystPhase-transfer, acid, base, metalIncreases reaction rate and can control selectivity.
SolventAqueous, organic, biphasicAffects solubility, reaction rate, and can influence selectivity.
Reaction Timee.g., 15 min - 6 hoursOptimized to ensure complete conversion without product degradation. google.com

Process Intensification: Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient chemical production. Rather than incremental improvements, it aims for dramatic reductions in equipment size and increases in plant efficiency. For the production of this compound, this could involve:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous or flow chemistry systems, such as microreactors. This allows for superior control over temperature, pressure, and mixing, which is particularly beneficial for highly exothermic reactions.

Multifunctional Reactors: Combining multiple process steps, like reaction and separation, into a single piece of equipment. For example, reactive distillation could be used to continuously remove a byproduct, thereby shifting the reaction equilibrium to favor product formation.

Total Synthesis Strategies Incorporating this compound as a Key Intermediate in Complex Molecule Construction

Substituted benzaldehydes are fundamental building blocks in organic synthesis due to the versatile reactivity of the aldehyde and the potential for further functionalization of the aromatic ring. This compound, with its aldehyde, hydroxyl, and ethyl groups, serves as a valuable intermediate for constructing more elaborate molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals. fishersci.ptchemimpex.comopenpr.com

The strategic placement of the functional groups on the phenyl ring makes it a desirable starting material. The aldehyde can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and carbon-carbon bond-forming reactions. The phenolic hydroxyl group can be converted into an ether or an ester, or it can direct further electrophilic aromatic substitution.

While specific total syntheses of major natural products originating from this compound are not widely documented in readily available literature, the utility of closely related analogues is well established. For instance, 3-Chloro-4-hydroxybenzaldehyde is employed as a key intermediate in the synthesis of pharmacologically relevant structures. guidechem.com It is used as a precursor to prepare 2-chloro-4-(morpholinylmethyl)phenol, a scaffold found in various bioactive molecules. guidechem.com It also reacts with ferrocene (B1249389) derivatives to create complex organometallic compounds with potential electrochemical applications. guidechem.com

By analogy, this compound represents a key starting point for similar synthetic campaigns. Its structure could be incorporated into novel compounds designed as enzyme inhibitors, receptor agonists or antagonists, or as precursors to complex heterocyclic systems. The synthesis of ethyl vanillin, a structurally similar flavoring agent, from precursors like 3-Chloro-4-hydroxybenzaldehyde further illustrates the chemical interchangeability and synthetic value of these building blocks. guidechem.com

Reactions at the Aldehyde Moiety of this compound

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is central to many of its key chemical transformations.

Nucleophilic addition is a fundamental reaction of the aldehyde group in this compound. This includes classic reactions like Schiff base formation and aldol (B89426) condensation.

Schiff Base Formation: Aromatic aldehydes readily react with primary amines in a condensation reaction to form Schiff bases, which contain a carbon-nitrogen double bond (azomethine group). semanticscholar.orgresearchgate.net The reaction begins with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. ijmcmed.org This intermediate then dehydrates to yield the final Schiff base. ijmcmed.org This reaction is widely used in the synthesis of novel compounds and ligands for metal complexes. For instance, new Schiff base ligands have been synthesized by reacting 3-hydroxybenzaldehyde (B18108) or 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with various amines. semanticscholar.orgresearchgate.netkaust.edu.sa

Aldol Condensation: this compound, being an aromatic aldehyde without α-hydrogens, can act as an electrophilic partner in crossed or Claisen-Schmidt aldol condensations. It can react with ketones or other aldehydes that possess enolizable α-hydrogens in the presence of a base. magritek.com The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. magritek.com The resulting β-hydroxy carbonyl compound typically undergoes dehydration to form a stable α,β-unsaturated carbonyl product. magritek.com A well-documented example is the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with acetone (B3395972) to form 4-(4'-methoxyphenyl)but-3-en-2-one. magritek.com

The aldehyde group of this compound can be oxidized to a carboxylic acid or, more distinctively, undergo a transformation known as the Dakin oxidation.

Dakin Oxidation: The Dakin reaction is a characteristic transformation of ortho- or para-hydroxybenzaldehydes. wikipedia.orgslideshare.net In this reaction, the aldehyde group is replaced by a hydroxyl group, converting the phenol into a benzenediol. wikipedia.org The reaction is typically carried out using hydrogen peroxide in a basic medium. wikipedia.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon. wikipedia.org This is followed by the migration of the aryl group and subsequent hydrolysis of an intermediate phenyl ester to yield the diol and a carboxylate. wikipedia.org Recent studies have explored more sustainable methods, such as using electrochemically generated peroxodicarbonate as the oxidant, which has been shown to be effective for a range of substituted hydroxybenzaldehydes, including ethylvanillin.

Oxidation to Carboxylic Acid: Under different conditions, the aldehyde can be oxidized to the corresponding carboxylic acid (3-ethyl-4-hydroxybenzoic acid). A kinetic study on the oxidation of the analog 3-ethoxy-4-hydroxybenzaldehyde with potassium permanganate (B83412) in an acidic medium found that the reaction is first order with respect to the oxidant, the substrate, and the acid. researchgate.net

Table 1: Dakin Oxidation of Various Hydroxybenzaldehydes with Peroxodicarbonate (PODIC)
SubstrateProductYield (%)
Ethylvanillin (1b)2-ethoxyhydroquinone (2b)97
4-Hydroxybenzaldehyde (2i)Hydroquinone (2i)92
3-Methyl-4-hydroxybenzaldehyde (1j)3-Methylcatechol (2j)74
3,5-Dimethyl-4-hydroxybenzaldehyde (1l)2,6-Dimethylhydroquinone (2l)94

The aldehyde group of this compound is readily reduced to a primary alcohol, forming 3-ethyl-4-hydroxybenzyl alcohol.

Commonly, this reduction is achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). chegg.comchemicalforums.com In this reaction, the borohydride ion acts as a source of nucleophilic hydride (H⁻), which attacks the electrophilic carbonyl carbon. chemicalforums.comchegg.com A subsequent workup with acid neutralizes the resulting alkoxide to give the alcohol product. chegg.com Since the reduction of the aldehyde group (-CHO) to a primary alcohol group (-CH₂OH) does not create a new stereocenter at the benzylic carbon, stereochemical control is not a factor in this specific transformation. Other functionalities on the ring, like the hydroxyl and ethyl groups, remain unchanged under these mild conditions. chemicalforums.com

Condensation reactions involving the aldehyde group are pivotal for constructing more complex molecular architectures. As discussed previously, Schiff base and aldol condensations are primary examples. These reactions extend the carbon skeleton and introduce new functional groups, paving the way for diverse chemical scaffolds. For instance, the condensation of salicylaldehydes (2-hydroxybenzaldehydes) with primary amines and a C1 source like formaldehyde (B43269) or methylene (B1212753) bromide can be used to construct 1,3-benzoxazine rings. A similar strategy could potentially be applied to this compound to create novel heterocyclic systems.

Reactions Involving the Hydroxyl Group of this compound

The phenolic hydroxyl group is another key reactive site in the molecule. It is weakly acidic and its oxygen atom is nucleophilic, allowing it to undergo reactions like etherification and esterification. chegg.com

Converting the hydroxyl group to an ether or an ester is a common strategy to modify the molecule's properties or to protect the hydroxyl group during other synthetic steps.

Etherification: The phenolic hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., an alkyl bromide or iodide) in an Sₙ2 reaction. A general procedure for the etherification of 4-hydroxybenzaldehyde involves heating it with an alkyl bromide and potassium carbonate in a solvent like DMF. Reductive etherification, where reduction of the aldehyde and etherification of the hydroxyl group occur in a cascade, has also been reported for hydroxybenzaldehydes using specific zirconium and hafnium catalysts in an alcohol solvent. osti.gov

Esterification: The hydroxyl group can be readily esterified by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). The base serves to neutralize the acid byproduct (e.g., HCl) and can also act as a catalyst. This reaction converts the phenolic hydroxyl group into an ester linkage (-O-C=O), effectively altering the electronic properties and reactivity of the aromatic ring.

Table 2: Summary of Key Reactions
Reaction TypeFunctional Group InvolvedTypical ReagentsProduct Type
Schiff Base FormationAldehydePrimary Amine (R-NH₂)Imine (Schiff Base)
Aldol CondensationAldehydeEnolizable ketone/aldehyde, Baseα,β-Unsaturated carbonyl
Dakin OxidationAldehyde (+ Hydroxyl)H₂O₂, BaseBenzenediol
ReductionAldehydeNaBH₄ or H₂/CatalystPrimary Alcohol
EtherificationHydroxylAlkyl Halide, BaseEther
EsterificationHydroxylAcid Chloride/Anhydride, BaseEster

Table of Mentioned Compounds

Chemical Name
3-Acetylcoumarin
This compound
3-Ethyl-4-hydroxybenzoic acid
3-Ethoxy-4-hydroxybenzaldehyde
3-Hydroxybenzaldehyde
3-Methyl-4-hydroxybenzaldehyde
3,5-Dimethyl-4-hydroxybenzaldehyde
4-Hydroxybenzaldehyde
4-Methoxybenzaldehyde
Acetone
Acid anhydride
Acid chloride
Alkyl bromide
Alkyl halide
Alkyl iodide
Benzenediol
Carbinolamine
Carbonate
Dichloromethane (Methylene bromide)
Dimethylformamide (DMF)
Ethylvanillin
Formaldehyde
Hafnium
Hydrochloric acid (HCl)
Hydrogen peroxide
Hydroquinone
p-Anisaldehyde
Peroxodicarbonate
Phenyl ester
Potassium carbonate
Potassium permanganate
Pyridine
Salicylaldehyde
Sodium borohydride
Triethylamine
Vanillin
Zirconium

Phenolic Oxidative Coupling Reactions and Polymerization Pathways

Phenolic oxidative coupling reactions of this compound, similar to other phenolic compounds, can lead to the formation of polymers. The oxidative polymerization of related monohydroxybenzaldehydes, such as 4-hydroxybenzaldehyde and 3-hydroxybenzaldehyde, has been achieved using hydrogen peroxide in an aqueous alkaline medium. researchgate.net This process typically yields oligomers with notable thermal stability. researchgate.net For instance, the oligomer of 3-hydroxybenzaldehyde has been reported to exhibit high char residue at elevated temperatures. researchgate.net

The polymerization of 4-hydroxybenzaldehyde under these conditions has been shown to produce oligo-4-hydroxybenzaldehyde (OHBA). researchgate.net Characterization of OHBA revealed number average and mass average molecular weights of 5171 and 8625 g/mol , respectively, with a polydispersity index of 1.668. researchgate.net Such polymers often exhibit resistance to thermo-oxidative decomposition. researchgate.net

Following polymerization, the resulting poly(4-hydroxybenzaldehyde) can be further modified. For example, condensation reactions with various amines can yield poly(phenoxy-imine)s, which may possess interesting electronic and thermal properties. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic substitution on the this compound ring is governed by the electronic effects of the existing substituents: the hydroxyl (-OH), ethyl (-CH2CH3), and formyl (-CHO) groups. The hydroxyl group is a powerful activating group and an ortho-, para-director due to its strong +M (mesomeric) and -I (inductive) effects, with the former being dominant. The ethyl group is a weak activating group and an ortho-, para-director due to its +I effect. Conversely, the formyl group is a deactivating group and a meta-director due to its strong -M and -I effects.

Given the positions of these groups, the incoming electrophile will preferentially substitute at the positions ortho and para to the strongly activating hydroxyl group, which are also influenced by the other substituents. The positions are C2, C5, and C6. The C5 position is ortho to the hydroxyl group and meta to the formyl group, making it a likely site for substitution. The C2 position is also ortho to the hydroxyl group but is sterically hindered by the adjacent ethyl group. The C6 position is para to the ethyl group and ortho to the formyl group. The interplay of these electronic and steric factors determines the final product distribution.

Halogenation and Nitration Studies for Derivative Synthesis

Specific studies on the halogenation and nitration of this compound are not extensively detailed in the provided results. However, general principles of electrophilic aromatic substitution on substituted phenols and benzaldehydes can be applied. For instance, the Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform in a basic solution, demonstrates the reactivity of the ortho position to the hydroxyl group. learncbse.in

The synthesis of derivatives of related compounds like vanillin (3-methoxy-4-hydroxybenzaldehyde) and ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) often involves electrophilic substitution reactions. google.com These reactions are crucial for introducing new functional groups and modifying the properties of the parent molecule.

Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives (e.g., C-H Activation, Suzuki, Heck)

Derivatives of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comnih.gov These reactions, including the Suzuki and Heck reactions, have revolutionized modern organic synthesis. thermofisher.comresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is known for its versatility and functional group tolerance. researchgate.net Derivatives of this compound, for example, a halogenated derivative, could serve as the organic halide partner in a Suzuki coupling to form biaryl structures. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a key method for synthesizing substituted alkenes. wikipedia.org A halide derivative of this compound could be coupled with an alkene to introduce an alkenyl substituent onto the aromatic ring. The Heck reaction tolerates a wide array of functional groups, including phenols and aldehydes. thermofisher.com The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion of the alkene, β-hydride elimination, and reductive elimination of the catalyst. libretexts.orgrsc.org

C-H activation is an emerging field in organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. While specific examples for this compound are not provided, the principles of directing group-assisted C-H activation could be applied. The hydroxyl or formyl group on the ring could potentially direct a transition metal catalyst to activate a specific C-H bond for subsequent coupling with a reaction partner.

The table below summarizes key aspects of these transition metal-catalyzed reactions.

Reaction NameReactantsCatalyst SystemKey Features
Suzuki-Miyaura Coupling Organoboron compound + Organic halide/triflatePalladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) thermofisher.comlibretexts.orgForms C-C bonds, high functional group tolerance. researchgate.net
Heck Reaction Unsaturated halide/triflate + AlkenePalladium catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base (e.g., Et₃N) wikipedia.orgForms substituted alkenes, tolerates various functional groups. thermofisher.com
C-H Activation Aromatic compound + Coupling partnerTransition metal catalyst (e.g., Pd, Rh, Ru)Direct functionalization of C-H bonds, atom-economical.

Advanced Analytical Characterization Techniques for 3 Ethyl 4 Hydroxybenzaldehyde and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Ethyl-4-hydroxybenzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provides detailed information about the chemical environment of each proton and carbon atom.

While specific spectral data for this compound is not widely available in public repositories, data for the closely related compound, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin), offers significant insight into the expected NMR characteristics.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton, the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the hydroxyl proton. The aldehyde proton typically appears as a singlet in the downfield region (around 9.8 ppm). The aromatic protons will show splitting patterns dependent on their coupling with each other. The ethyl group will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the aldehyde group (around 190 ppm), carbons of the aromatic ring, and the two carbons of the ethyl group.

Table 1: Representative ¹H NMR Data for 3-Ethoxy-4-hydroxybenzaldehyde chegg.com

Proton Group Chemical Shift (ppm) Multiplicity Integration Assignment
Aldehyde~9.81Singlet1HCHO
Aromatic~7.42Multiplet2HAr-H
Aromatic~7.04Multiplet1HAr-H
Methylene~4.21Quartet2H-OCH₂CH₃
Methyl~1.48Triplet3H-OCH₂CH₃
(Note: Data is for the analogue 3-ethoxy-4-hydroxybenzaldehyde and serves as an illustrative example.)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap are typically used.

For this compound (C₉H₁₀O₂), the expected exact mass can be calculated with high precision. HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, fragmentation analysis (MS/MS) provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely show characteristic losses, such as the loss of the ethyl group, the formyl group (CHO), or carbon monoxide (CO), helping to confirm the identity and structure of the molecule. For instance, the mass spectrum of the related compound 4-hydroxybenzaldehyde (B117250) shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a hydrogen atom.

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3400-3100 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group, indicative of hydrogen bonding. The sharp, strong band for the C=O stretching of the aldehyde group is expected around 1700-1680 cm⁻¹. C-H stretching vibrations of the aromatic ring and the ethyl group appear just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Fingerprint region (below 1600 cm⁻¹) contains bands for C-C stretching in the ring, C-O stretching, and various bending vibrations. The IR spectrum for the similar compound ethyl vanillin (B372448) shows these characteristic peaks. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in Raman spectra. Aromatic ring vibrations often give strong Raman signals. As an achiral molecule, vibrational circular dichroism (VCD) would not be applicable unless chiral derivatives are synthesized.

X-ray Crystallography of this compound Single Crystals and Co-crystals for Definitive Structural Analysis

X-ray crystallography on a single crystal provides the most definitive three-dimensional structure of a molecule. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 2: Crystal Data for the Analogue 3-Ethoxy-4-hydroxybenzaldehyde nih.gov

Parameter Value
Chemical FormulaC₉H₁₀O₃
Molecular Weight166.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.7352 (6)
b (Å)14.4140 (6)
c (Å)8.7890 (4)
β (°)100.742 (3)
Volume (ų)1709.55 (13)
Z8

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination in Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a CD or ORD spectrum.

These techniques would only become applicable if this compound were to be chemically modified to introduce a chiral center, for example, through an asymmetric reaction at the aldehyde group. In such a case, CD spectroscopy would be a powerful tool to determine the enantiomeric excess and the absolute configuration of the resulting chiral derivatives.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS for complex mixture analysis and purity assessment)

Advanced chromatographic techniques are essential for the separation, identification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. sielc.comsielc.com A UV detector would be suitable for detection, given the strong UV absorbance of the aromatic ring. Purity is determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. For GC analysis of this compound, derivatization of the polar hydroxyl group (e.g., silylation) might be necessary to improve its thermal stability and chromatographic behavior. hmdb.ca The mass spectrometer provides identification based on the fragmentation pattern, which can be compared against a spectral library. This method is highly effective for identifying and quantifying the compound in complex mixtures. researchgate.net

Since this compound is achiral, chiral HPLC would not be necessary for its analysis. However, if it were part of a synthesis to create a chiral product, chiral HPLC would be the primary method to separate and quantify the enantiomers.

Theoretical and Computational Studies of 3 Ethyl 4 Hydroxybenzaldehyde

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing information on electron distribution and molecular energy. austinpublishinggroup.comntnu.no

For aromatic aldehydes, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have proven effective in determining optimized geometrical parameters. mdpi.com Such calculations for 3-Ethyl-4-hydroxybenzaldehyde would reveal bond lengths, bond angles, and dihedral angles of its most stable conformation. The orientation of the ethyl, hydroxyl, and aldehyde groups relative to the benzene (B151609) ring is a key output of these geometry optimizations. researchgate.net

The electronic properties and reactivity of the molecule are elucidated by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of its reactivity and stability. mdpi.com

Table 1: Global Reactivity Descriptors from Quantum Chemical Calculations

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Potential (μ) (ELUMO + EHOMO) / 2 Measures the escaping tendency of electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Represents resistance to change in electron distribution.

Furthermore, Molecular Electrostatic Potential Surfaces (MESP) are calculated to visualize the charge distribution on the molecule. mdpi.com In a MESP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as around the oxygen atoms of the hydroxyl and carbonyl groups. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

While quantum calculations often focus on a static, minimum-energy structure, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion according to the laws of classical mechanics.

These simulations can explore the molecule's conformational space by observing the rotation around single bonds, such as the C-C bond of the ethyl group or the C-O bond of the hydroxyl group. By tracking the root-mean-square deviation (RMSD) of the atomic positions over time, one can assess the stability of different conformations and the transitions between them. researchgate.net This is crucial for understanding how the molecule's shape might change in different environments.

MD simulations are also invaluable for studying intermolecular interactions. For instance, they can model the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and solvent molecules or other solute molecules. researchgate.net In a simulated crystal lattice, MD can provide insights into the packing forces and collective motions that define the solid state. Advanced techniques can even use MD data to train deep learning models to more efficiently sample a molecule's complete conformational landscape. biorxiv.org

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, such as its synthesis via electrophilic aromatic substitution or its oxidation to the corresponding carboxylic acid, computational methods can provide detailed mechanistic insights. For example, in a Claisen-Schmidt condensation to form a chalcone (B49325), quantum chemical calculations can model the reaction steps, including the formation of the enolate and the subsequent nucleophilic attack on the aldehyde. nih.gov

The activation energy of a reaction is determined by the energy difference between the reactants and the transition state. Calculating this barrier helps predict the reaction rate and understand how substituents on the aromatic ring influence reactivity. The analysis of the Molecular Electrostatic Potential (MESP) can predict the most likely sites for chemical attack, guiding the hypothesis for a given reaction mechanism. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): After performing a geometry optimization using methods like DFT (e.g., B3LYP/6-31G*), a frequency calculation can be performed. researchgate.net This computes the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These theoretical frequencies often show good agreement with experimental data from FT-IR and Raman spectroscopy. researchgate.net For instance, the characteristic C=O stretching vibration of the aldehyde group and the broad O-H stretching band due to hydrogen bonding can be accurately predicted. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. mdpi.com These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. This allows for the theoretical prediction of the molecule's absorption profile in different solvents.

Table 2: Example of Theoretical vs. Experimental Spectroscopic Data for a Substituted Benzaldehyde (B42025)

Vibrational Mode Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹)
O-H Stretch ~3180 Varies based on H-bonding model
C-H (aldehyde) Stretch ~2751 ~2798
C=O Stretch ~1670 ~1727

Note: This table is illustrative, based on data for a similar molecule, 3-Chloro-4-hydroxybenzaldehyde. researchgate.net Calculated frequencies are often scaled to better match experimental values.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific physical, chemical, or biological property.

For this compound and its analogs (e.g., compounds with different alkyl groups or substitution patterns), a QSPR model could be developed to predict a property of interest. The process involves:

Creating a Dataset: A series of analogous compounds with known experimental values for a specific property (e.g., boiling point, solubility, chromatographic retention time) is assembled.

Calculating Descriptors: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property being studied.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

A validated QSPR model can then be used to predict the properties of new, un-synthesized analogs of this compound, saving time and resources in the discovery and design of molecules with desired characteristics.

Molecular Docking Studies (focused on in vitro binding interactions, not in vivo efficacy or clinical relevance)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in studying potential in vitro binding interactions.

The process begins by obtaining the three-dimensional structures of both the ligand and the receptor. The receptor's structure is often taken from a protein database (PDB). peerj.com Using software like AutoDock, a conformational search is performed where the ligand is repeatedly placed in the receptor's binding site in various orientations and conformations. peerj.com

Each resulting "pose" is scored based on a scoring function that estimates the binding affinity, often expressed as a binding energy (in kcal/mol). The lower the binding energy, the more favorable the interaction. nih.gov Analysis of the best-scoring pose reveals the specific in vitro interactions that stabilize the complex, such as:

Hydrogen Bonds: For example, between the hydroxyl group of the ligand and polar amino acid residues like serine or glutamic acid in the receptor. peerj.comncsu.edu

Hydrophobic Interactions: Between the benzene ring and ethyl group of the ligand and nonpolar residues like leucine (B10760876) or phenylalanine.

Van der Waals Forces: General non-specific attractive or repulsive forces. ncsu.edu

These studies can identify key amino acid residues involved in the binding and provide a structural hypothesis for the molecule's interaction with a specific protein target. peerj.comncsu.edu

Table 3: Typical Output from a Molecular Docking Simulation

Parameter Description Example Value
Binding Energy Estimated free energy of binding. More negative values indicate stronger affinity. -7.1 kcal/mol
Interacting Residues Amino acids in the protein's binding pocket that interact with the ligand. TYR 220, SER 150, LEU 312
Hydrogen Bonds Specific donor-acceptor pairs forming H-bonds, with distances. Ligand O-H --- SER 150 O (2.9 Å)

| Hydrophobic Contacts | Residues making nonpolar contacts with the ligand. | LEU 312, PHE 250 |

Applications of 3 Ethyl 4 Hydroxybenzaldehyde in Specialized Academic Research Fields

Role in Advanced Materials Science Research

The molecular architecture of 3-Ethyl-4-hydroxybenzaldehyde makes it a promising candidate for the development of novel materials with tailored properties. Its reactivity allows for its incorporation into various polymeric and crystalline structures, leading to materials with potential applications in electronics and separations.

This compound serves as a foundational component in the synthesis of thermotropic liquid crystals. The formation of Schiff bases, through the condensation reaction of the aldehyde group with primary amines, is a common strategy to create rod-like molecules (mesogens) that can exhibit liquid crystalline phases. environmentaljournals.org The presence of the ethyl group and the hydroxyl group on the benzaldehyde (B42025) ring influences the intermolecular interactions and, consequently, the mesomorphic properties of the resulting Schiff base esters. researchgate.netresearchgate.net For instance, studies on analogous 4-hydroxybenzaldehyde (B117250) derivatives have shown that the nature of the terminal substituents significantly impacts the type of liquid crystal phase (nematic or smectic) and the transition temperatures. researchgate.netmdpi.com

Chalcones, synthesized from substituted acetophenones and benzaldehydes, are another class of compounds that can exhibit liquid crystalline behavior. While direct synthesis of chalcone (B49325) liquid crystals from this compound is an area of ongoing research, related studies on 4-hydroxychalcones demonstrate their potential as antibacterial agents and highlight the reactivity of the ethylene (B1197577) keto group, which is also crucial for inducing mesomorphic properties. rasayanjournal.co.in The potential for creating liquid crystals with specific optical and electronic properties makes this compound a person of interest for applications in display technologies and other optoelectronic devices.

The aldehyde and hydroxyl functionalities of this compound allow it to act as a monomer or a modifying agent in the synthesis of specialty polymers. For example, it can be used in the preparation of hydrogels. A patent has described the use of this compound (referred to as ethylvanillin) as a monomer in the manufacture of hydrogels and hydrogel foams through polymerization and crosslinking. researchgate.net These materials have potential applications in various fields, including medicine and consumer products.

Furthermore, research on related hydroxybenzaldehydes has demonstrated their use in creating polymer-bound linkers for solid-phase synthesis. nih.gov This suggests that this compound could be similarly employed to create functionalized resins for combinatorial chemistry and drug discovery. The synthesis of poly(phenoxy-imine)s from the oxidative polymerization of 4-hydroxybenzaldehyde and subsequent condensation with amines has also been reported, resulting in polymers with interesting thermal and conductive properties. researchgate.net This opens up possibilities for developing novel polymers from this compound for applications in electronics and high-performance materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable functionalities, making them suitable for applications in gas storage, separation, and catalysis. nih.govnih.gov The synthesis of these materials relies on the use of organic linkers or building blocks that can coordinate with metal ions (in MOFs) or self-assemble through covalent bonds (in COFs).

While direct reports on the use of this compound in MOF and COF synthesis are limited, its functional groups make it a promising candidate as a ligand or a precursor for ligands. Research has shown that functionalized benzaldehydes can be used to create aldehyde-tagged MOFs, which can then be further modified post-synthetically to introduce various functionalities. acs.org The synthesis of multifunctional MOFs has also been achieved using ligands derived from carboxyvinylbenzoic acid with various functional pendants, demonstrating the versatility of incorporating functionalized building blocks. scilit.com

In the realm of COFs, the condensation of aldehydes with amines to form imine linkages is a common synthetic strategy. The properties of the resulting COFs are highly dependent on the structure of the aldehyde and amine building blocks. Studies on COFs constructed from hydroxy-1,3,5-triformylbenzenes have shown that intramolecular hydrogen bonding plays a crucial role in the crystallinity of the final material. researchgate.net This suggests that the hydroxyl group in this compound could similarly influence the structure and properties of COFs derived from it.

Use in Catalysis Research and Ligand Design

The chemical reactivity of this compound also makes it a valuable starting material for the synthesis of ligands for metal-based catalysts, particularly in the fields of asymmetric and heterogeneous catalysis.

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to synthesize enantiomerically pure compounds. Schiff bases derived from the condensation of aldehydes with chiral amines are a well-established class of chiral ligands. nih.gov These ligands can coordinate with various metal centers to form catalysts for a wide range of enantioselective reactions. researchgate.net

This compound can be readily converted into chiral Schiff base ligands by reacting it with a chiral amine. For instance, the reaction with (1R,2R)-(-)-1,2-diaminocyclohexane is a common method to produce chiral tetradentate Schiff base ligands. nih.gov The electronic and steric properties of the substituents on the benzaldehyde ring can significantly influence the efficiency and enantioselectivity of the resulting catalyst. nih.gov While studies have explored nitro- and chloro-substituted benzaldehyde Schiff base ligands, the ethyl and hydroxyl groups in this compound offer a different combination of electronic and steric effects that could lead to novel catalytic activities. A recent study has explored the antimicrobial effects of Co(II) Schiff base complexes derived from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and chlorophenyl ethylamine, indicating the potential for creating biologically active metal complexes from related ligands. kaust.edu.sa

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. One approach to designing heterogeneous catalysts is to immobilize a homogeneous catalyst onto a solid support. The functional groups of this compound provide handles for its attachment to various support materials.

For example, it can be incorporated into a polymer backbone, as discussed in section 7.1.2, and the resulting polymer can be used as a support for a catalytically active metal center. Alternatively, it can be used to synthesize ligands that are then anchored to a solid support like silica (B1680970) or a resin. While specific research on the application of this compound in heterogeneous catalyst design is an emerging area, a study on the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using a modified β-cyclodextrin as a catalyst with 4-hydroxybenzaldehyde as a model reactant demonstrates the potential for using such derivatives in catalyzed reactions. nih.gov The development of metal complexes with Schiff base ligands derived from related hydroxybenzaldehydes for various catalytic applications further underscores the potential of this compound in the design of novel catalytic systems. researchgate.netnih.govresearchgate.net

Lack of Specific Research Data for this compound in Specialized Applications

The initial investigation revealed information pertaining to a structurally similar but distinct compound, 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This compound has been documented for its use as an internal standard and for its chemiluminescent properties. However, these findings are not directly applicable to this compound.

Subsequent, highly specific searches for this compound yielded no pertinent results in the following areas:

Use as an Internal Standard in Analytical Chemistry: No studies were found that utilize this compound as an internal standard for analytical measurements.

Development of Chemiluminescent and Spectroscopic Probes: There is no available research on the development or use of this compound as a probe for chemiluminescent or spectroscopic detection methods.

Biochemical Interactions and Enzyme Mechanism Studies:

No in vitro studies were identified that investigate the binding interactions of this compound with macromolecules or enzymes.

Its application as a substrate analog or probe in enzymatic assays is not described in the available literature.

Mechanistic studies detailing the chemical antioxidant properties of this compound are also absent.

Due to the absence of specific and verifiable research findings in these designated areas, it is not possible to construct a scientifically accurate article that adheres to the provided outline and content requirements. The available information is insufficient to provide a thorough and informative discussion on these specialized applications.

Q & A

Q. What are the common synthesis routes for 3-Ethyl-4-hydroxybenzaldehyde, and how do reaction conditions influence product yield?

The synthesis of this compound typically involves modifying hydroxybenzaldehyde precursors. For example, the Reimer-Tiemann reaction uses phenol and chloroform under alkaline conditions to generate hydroxybenzaldehydes, though this method may produce mixed isomers (e.g., para- and ortho-substituted products) . Alternative routes, such as Friedel-Crafts alkylation or catalytic hydroxylation of ethyl-substituted benzaldehydes, can improve regioselectivity. Reaction parameters like temperature, pH, and catalyst choice (e.g., AlCl₃ for alkylation) critically impact yield and purity. Evidence from analogous compounds suggests optimizing solvent polarity and stoichiometric ratios to minimize byproducts like salicylaldehyde derivatives .

Q. Which analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis, particularly when using protocols adapted from USP monographs for related aldehydes (e.g., 4-Ethylbenzaldehyde assays involving hydroxylamine hydrochloride derivatization) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation. For instance, the aldehyde proton in this compound should appear as a singlet near δ 9.8–10.0 ppm in ¹H NMR, while MS should show a molecular ion peak at m/z 150.1 (C₉H₁₀O₂) . Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What are the solubility properties and handling precautions for this compound in laboratory settings?

this compound is sparingly soluble in water (≈8–10 mg/mL at 25°C) but dissolves readily in ethanol, DMSO, and chloroform . Handling requires precautions due to potential irritancy: use nitrile gloves, eye protection, and fume hoods. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in amber glass vials under inert gas to prevent oxidation.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like 4-Ethyl-2-hydroxybenzaldehyde?

Byproduct formation often arises from competing electrophilic substitution pathways. To enhance para-selectivity:

  • Use directing groups (e.g., protective hydroxyl groups) or sterically hindered catalysts to favor substitution at the 4-position.
  • Employ microwave-assisted synthesis to reduce reaction time and improve regiochemical control .
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediates. Evidence from similar systems (e.g., 4-hydroxy-3-methoxybenzaldehyde synthesis) shows that lowering reaction temperatures (≤60°C) reduces isomerization .

Q. What advanced analytical strategies can resolve discrepancies in reported solubility or stability data for this compound?

Discrepancies may arise from polymorphic forms or impurities. Techniques include:

  • Differential scanning calorimetry (DSC) to identify polymorphs.
  • High-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., oxidation products like carboxylic acids).
  • Comparative solubility studies using standardized buffers (e.g., USP phosphate buffers) at controlled temperatures . For stability, accelerated degradation studies under varying pH and light exposure can clarify decomposition pathways .

Q. How does the ethyl substituent in this compound influence its biological activity compared to other hydroxybenzaldehyde derivatives?

The ethyl group enhances lipophilicity (logP ≈1.8 predicted), potentially improving membrane permeability in pharmacological applications. Structure-activity relationship (SAR) studies on analogous compounds (e.g., vanillin derivatives) suggest that alkyl substituents at the 3-position modulate antioxidant and antimicrobial efficacy via electron-donating effects . Computational modeling (e.g., molecular docking with target enzymes) can predict binding affinities, while in vitro assays (e.g., MIC for antimicrobial activity) validate these hypotheses .

Q. What methodologies are recommended for toxicological evaluation of this compound in preclinical research?

Follow EFSA guidelines for flavoring substances, which include:

  • In silico toxicity prediction : Use QSAR tools like OECD QSAR Toolbox to assess genotoxicity alerts.
  • In vitro assays : Ames test for mutagenicity and cytotoxicity screening in mammalian cell lines (e.g., HepG2).
  • In vivo studies : Acute oral toxicity in rodent models (LD₅₀ determination) and 28-day repeated-dose toxicity . Ensure compliance with OECD Test Guidelines and document results using harmonized formats (e.g., IUCLID templates) .

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3-Ethyl-4-hydroxybenzaldehyde

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